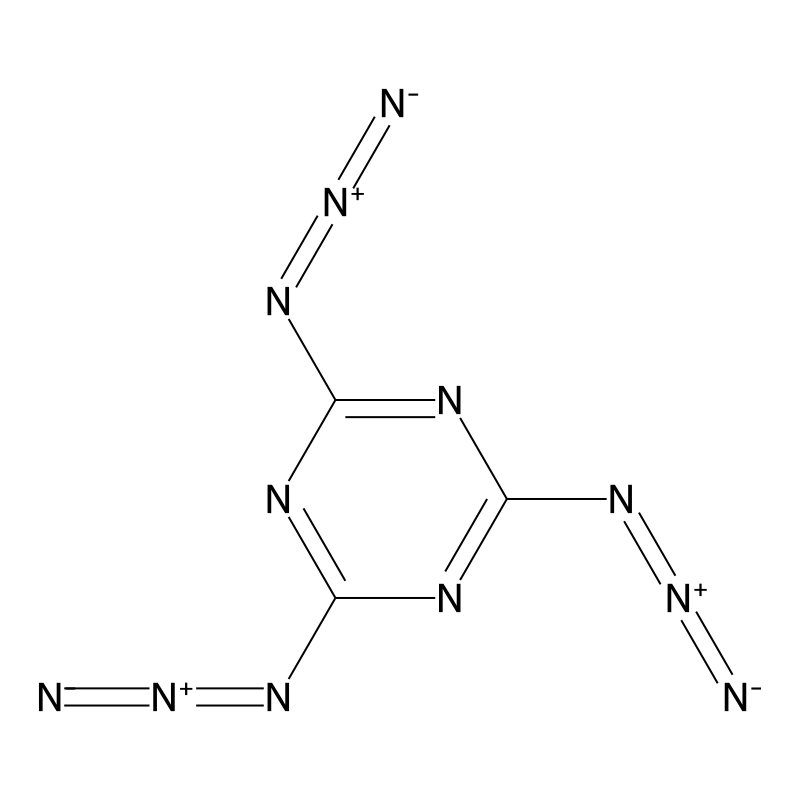Cyanuric triazide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cyanuric triazide is a synthetic compound with the chemical formula or . It is characterized as an environmentally friendly, low-toxicity primary explosive, notable for its high nitrogen content of approximately 82.35%. This compound exhibits a planar structure with three azide groups attached to a cyanuric ring, which consists of alternating carbon and nitrogen atoms. The molecule's symmetry is described as having a three-fold axis, classified under the molecular point group . Cyanuric triazide has a detonation velocity of about 7,300 meters per second and an ignition temperature of 205 °C, making it a potent energetic material .
- Decomposition: This compound is known to be shock-sensitive and can decompose violently when subjected to mechanical stress. Decomposition occurs at temperatures above 240 °C, resulting in the formation of elemental carbon and nitrogen gas .
- Hydrolysis: Upon heating in sodium hydroxide solutions, cyanuric triazide hydrolyzes to form cyanuric acid .
- Reduction Reactions: It can be reduced by gaseous hydrogen sulfide to yield melamine. Similarly, reactions with gaseous ammonia produce aminodiazides in high yields through nucleophilic substitution of the azido groups .
- Transition Metal Reactions: Cyanuric triazide can react with transition metals, leading to the extrusion of nitrogen gas and structural rearrangements that break aromatic rings .
The synthesis of cyanuric triazide typically involves a nucleophilic aromatic substitution reaction. The process includes:
- Mixing cyanuric trichloride with an excess of sodium azide.
- Conducting the reaction in refluxing acetone.
- Purifying the resulting white crystals through crystallization in toluene at low temperatures (around -20 °C) .
This method allows for efficient production while maintaining the integrity of the compound's structure.
Cyanuric triazide has several potential applications:
- Explosives: Due to its high energy density and favorable detonation characteristics, it may be utilized in military and industrial explosives.
- Research: Its unique properties make it valuable for studies in energetic materials and as a reference compound for developing new nitrogen-rich compounds .
- Chemical Synthesis: The reactivity of cyanuric triazide allows it to serve as an intermediate in synthesizing other nitrogen-containing compounds .
Interaction studies involving cyanuric triazide have primarily focused on its reactivity with various reagents:
- It has been shown to interact with alkyl amines and transition metal complexes, leading to diverse products such as aminodiazides and reduced ligands .
- The compound's sensitivity to impact and friction necessitates careful handling during experimental procedures, emphasizing the importance of understanding its interaction dynamics .
Several compounds share structural or functional similarities with cyanuric triazide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Characteristics | Sensitivity Level |
|---|---|---|---|
| Cyanuric Acid | Triazine derivative | Non-explosive; used in pool sanitation | Low |
| Melamine | Triazine derivative | Flame retardant; used in plastics | Low |
| RDX (Research Department Explosive) | Nitramine explosive | High stability; military applications | Moderate |
| Azodicarbonamide | Organic azide | Used as a blowing agent in plastics | Moderate |
| Trinitrotoluene (TNT) | Nitro compound | Widely used explosive; stable | Moderate |
Cyanuric triazide stands out due to its high nitrogen content and unique explosive properties while being less toxic than many traditional explosives. Its sensitivity makes it distinct among similar compounds, necessitating specialized handling protocols.
Nucleophilic Aromatic Substitution of Cyanuric Trichloride with Sodium Azide
The primary method for synthesizing cyanuric triazide involves nucleophilic aromatic substitution (SNAr) of cyanuric trichloride (2,4,6-trichloro-1,3,5-triazine) with sodium azide. This reaction replaces all three chlorine atoms on the triazine ring with azide groups. The general equation is:
$$ \text{C}3\text{N}3\text{Cl}3 + 3\ \text{NaN}3 \rightarrow \text{C}3\text{N}3(\text{N}3)3 + 3\ \text{NaCl} $$
Key aspects of this reaction include:
- Stoichiometry: A 1:3 molar ratio of cyanuric trichloride to sodium azide is required. Excess sodium azide (up to 3.2 equivalents) is often used to ensure complete substitution.
- Mechanism: The reaction proceeds via a stepwise substitution mechanism, where each chlorine atom is sequentially replaced by an azide group. The first substitution occurs most readily due to the electron-withdrawing effect of the remaining chlorine atoms.
Role of Solvent Systems and Reaction Conditions
The choice of solvent and reaction parameters critically influences yield and purity:
| Solvent System | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| Acetone/water (1:1) | 45–50°C | 30–60 min | 79–83% | |
| Acetone | Reflux (~56°C) | 2–4 hours | 68–86% | |
| Toluene | −20°C (recrystallization) | – | >90% purity |
- Acetone/water mixtures are preferred due to the solubility of sodium azide in water and cyanuric trichloride in acetone. Vigorous stirring is essential to maintain an emulsion, ensuring efficient contact between reactants.
- Low-temperature recrystallization (−20°C in toluene) is used to purify the product, yielding white crystalline solids.
Alternative Precursors and Reaction Pathways
While cyanuric trichloride is the most common precursor, alternative routes have been explored:
- Diazotization of Tris-hydrazine:
Early syntheses involved diazotizing tris-hydrazino-s-triazine with nitrous acid (HNO$$_2$$) in acidic media. This method, first reported by Finger in 1907, is less practical due to lower yields and handling challenges. - Halogen Exchange Reactions:
Cyanuric tribromide or triiodide can theoretically undergo azidation, but these precursors are less stable and rarely used. - Stepwise Functionalization:Partial substitution of cyanuric trichloride with amines or alkoxy groups followed by azidation has been reported, though this approach complicates isolation of pure cyanuric triazide.








